

Protocol for the synthesis of chromone-3-carboxamides from chromone-3-carboxaldehyde

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Compound of Interest

Compound Name: Chromone-3-carboxaldehyde

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Synthesis of Chromone-3-Carboxamides: A Detailed Protocol for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of chromone-3-carboxamides, valuable scaffolds in medicinal chemistry, starting from readily available **chromone-3-carboxaldehydes**. The described multi-step synthesis is robust and adaptable for the preparation of a diverse library of N-substituted chromone-3-carboxamides.

Introduction

Chromone (4H-1-benzopyran-4-one) and its derivatives are a significant class of oxygen-containing heterocyclic compounds. The chromone motif is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antiviral, antioxidant, and anticancer properties.^[1] In particular, chromone-3-carboxamides have garnered interest as potential therapeutic agents. Chromone-3-carbaldehydes serve as key intermediates in the synthesis of these and other biologically active molecules due to their reactive functional groups.^[1]

This protocol details a reliable four-step synthetic route commencing with the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes. Subsequent Pinnick oxidation affords chromone-3-carboxylic acids. These acids are then activated, typically via conversion to the corresponding acid chlorides *in situ* with thionyl chloride, and finally coupled with a variety of primary or secondary amines to furnish the desired chromone-3-carboxamides in good yields.[1][2]

Experimental Protocols

This section outlines the detailed methodologies for the multi-step synthesis of chromone-3-carboxamides.

Step 1: Synthesis of Chromone-3-carbaldehydes via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is employed for the formylation of electron-rich aromatic compounds, in this case, 2-hydroxyacetophenones, to produce chromone-3-carbaldehydes.[3]

Materials:

- Substituted 2-hydroxyacetophenone
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)
- Dichloromethane (DCM), anhydrous
- Ice
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted 2-hydroxyacetophenone (1.0 eq) in anhydrous DMF.
- Cool the solution to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) (3.0-4.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with water and then with brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude **chromone-3-carboxaldehyde**.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure **chromone-3-carboxaldehyde**.

Step 2: Synthesis of Chromone-3-carboxylic Acids via Pinnick Oxidation

The Pinnick oxidation is a mild and efficient method for the oxidation of α,β -unsaturated aldehydes, such as chromone-3-carbaldehydes, to the corresponding carboxylic acids.^{[4][5]}

Materials:

- **Chromone-3-carboxaldehyde**

- Sodium chlorite (NaClO_2)
- Sulfamic acid or 2-methyl-2-butene (as a scavenger)
- Monosodium phosphate (NaH_2PO_4) (optional, for buffering)
- tert-Butanol (t-BuOH)
- Water
- Dichloromethane (DCM)
- Sodium sulfite (Na_2SO_3) solution (for quenching)

Procedure:

- In a flask, dissolve the **chromone-3-carboxaldehyde** (1.0 eq) in a mixture of t-BuOH and DCM.
- In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO_2) (3.0-5.0 eq) and sulfamic acid (or NaH_2PO_4).
- Add the aqueous solution of the oxidizing agent to the stirred solution of the aldehyde at room temperature.
- Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC.
- After the reaction is complete, quench the excess oxidant by adding an aqueous solution of sodium sulfite (Na_2SO_3).
- Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.
- Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the chromone-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Step 3 & 4: Synthesis of Chromone-3-carboxamides via Acyl Chloride Formation and Amination

The final step involves the conversion of the chromone-3-carboxylic acid to an acid chloride in situ, followed by reaction with an appropriate amine.[1][6]

Materials:

- Chromone-3-carboxylic acid
- Thionyl chloride (SOCl_2) or oxalyl chloride
- Dichloromethane (DCM), anhydrous
- Triethylamine (Et_3N) or other suitable base
- Desired primary or secondary amine
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Suspend the chromone-3-carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Add a catalytic amount of DMF (optional, if using oxalyl chloride).
- Slowly add thionyl chloride (SOCl_2) (1.5-2.0 eq) or oxalyl chloride to the suspension at 0 °C.
- Allow the mixture to warm to room temperature and then reflux for 1-3 hours until the solution becomes clear, indicating the formation of the acid chloride.
- Cool the reaction mixture to 0 °C and remove the excess SOCl_2 under reduced pressure.

- Re-dissolve the crude acid chloride in anhydrous DCM.
- In a separate flask, dissolve the desired amine (1.1-1.5 eq) and triethylamine (Et_3N) (2.0-3.0 eq) in anhydrous DCM.
- Slowly add the solution of the acid chloride to the amine solution at 0 °C.
- Allow the reaction mixture to stir at room temperature for 2-12 hours. Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure chromone-3-carboxamide.

Data Presentation

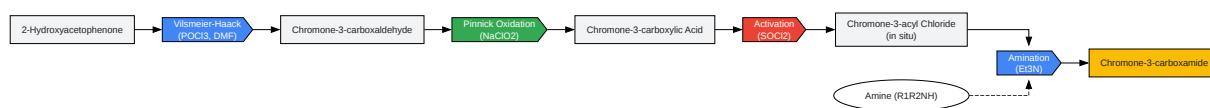
The following table summarizes the yields for the synthesis of various N-substituted chromone-3-carboxamides from their corresponding carboxylic acids.

Entry	Amine	Product	Yield (%)
1	N,N-Dimethylamine	N,N-Dimethyl-4-oxo-4H-chromene-3-carboxamide	53.8[1]
2	N,N-Dimethylamine	N,N-Dimethyl-6-chloro-chromone-3-carboxamide	48.9[1]
3	N,N-Dimethylamine	N,N-Dimethyl-6-bromo-chromone-3-carboxamide	50.5[1]
4	N,N-Dimethylamine	N,N-Dimethyl-6-methoxy-chromone-3-carboxamide	53.9[7]
5	Piperidine	3-(Piperidine-1-carbonyl)-4H-chromen-4-one	57.0[1]

Visualizations

Experimental Workflow

The following diagram illustrates the multi-step synthesis protocol for chromone-3-carboxamides.

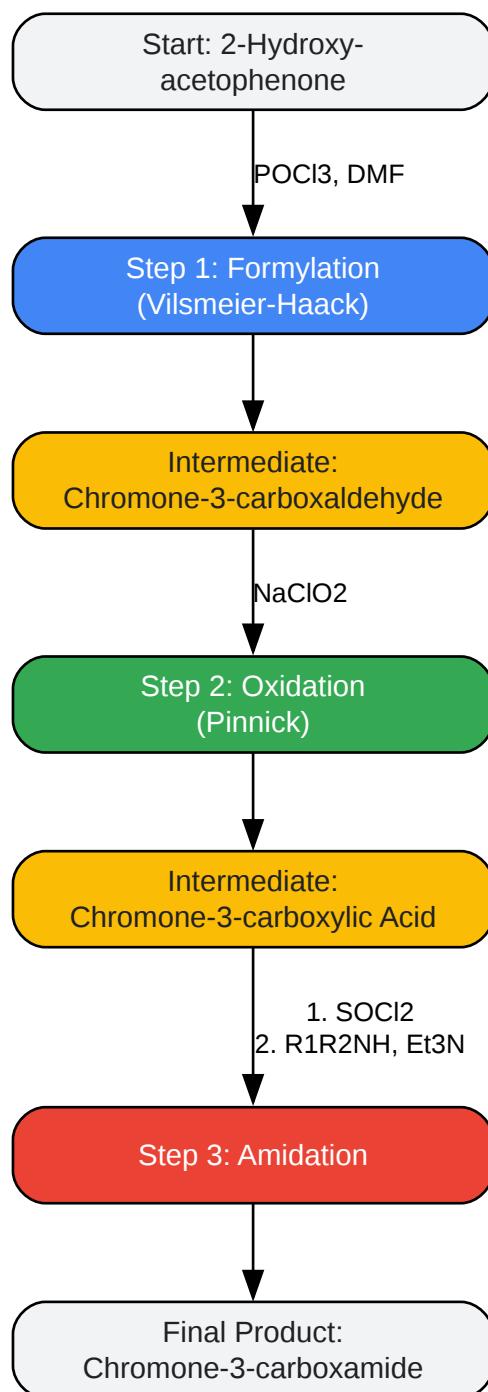


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Caption: Workflow for the synthesis of chromone-3-carboxamides.

Logical Relationship of Synthesis Steps

This diagram shows the sequential relationship and key transformations in the synthesis.



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Caption: Key transformations in chromone-3-carboxamide synthesis.

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